molecular formula C8H11NO6 B063437 Acpt-I CAS No. 195209-04-2

Acpt-I

Cat. No. B063437
CAS RN: 195209-04-2
M. Wt: 217.18 g/mol
InChI Key: FERIKTBTNCSGJS-OBLUMXEWSA-N
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Description

Acpt-I is an agonist for group III metabotropic glutamate receptors (mGluRs), specifically mGluR4a and mGluR8 . It has diverse biological activity, including neuroprotective, anticonvulsant, and anxiolytic-like effects .


Synthesis Analysis

The synthesis and pharmacological characterization of Acpt-I and other aminocyclopentanetricarboxylic acids have been described in a study by Acher et al . The study provides new tools to discriminate between metabotropic glutamate receptor subtypes .


Molecular Structure Analysis

The molecular formula of Acpt-I is C8H11NO6 . Its InChI Key is JARNORYOPMINDY-UHFFFAOYSA-N . The compound has a molecular weight of 217.18 .


Chemical Reactions Analysis

Acpt-I is known to be an agonist for group III mGlu receptors . It has anticonvulsant effects in mice .


Physical And Chemical Properties Analysis

Acpt-I is a white solid . It is soluble in H2O or NaOH . It should be stored in a desiccated state at -20°C .

Mechanism of Action

Target of Action

Acpt-I, also known as (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid, is primarily an agonist of the group III metabotropic glutamate receptors (mGluRs) . These receptors are known to modulate glutamatergic transmission, making them potential targets for neuroprotective drugs .

Mode of Action

Acpt-I interacts with its targets, the group III mGluRs, to reduce glutamatergic transmission by inhibiting glutamate release . This interaction and the resulting changes in glutamatergic transmission are believed to play a significant role in the neuroprotective potential of Acpt-I .

Biochemical Pathways

The primary biochemical pathway affected by Acpt-I involves the modulation of glutamatergic transmission. By acting as an agonist on group III mGluRs, Acpt-I inhibits the release of glutamate, thereby reducing glutamatergic transmission . This mechanism is thought to play a key role in mediating the neuroprotective effect of Acpt-I .

Pharmacokinetics

It’s known that acpt-i can be applied in different concentrations and times after exposure to kainate (ka), a neurotoxin . This suggests that Acpt-I may have a flexible pharmacokinetic profile that allows it to be effective under different conditions and timings.

Result of Action

The action of Acpt-I results in significant neuroprotective effects. In vitro and in vivo studies have shown that Acpt-I can attenuate KA-induced LDH release, increase cell viability, and inhibit caspase-3 activity in both cortical and hippocampal cell cultures . Moreover, Acpt-I has been found to prevent KA-induced neuronal damage in a dose-dependent manner .

Action Environment

It’s worth noting that the neuroprotective effects of acpt-i have been observed in both in vitro and in vivo environments, suggesting that it may be effective in a variety of biological contexts .

Future Directions

While Acpt-I has been withdrawn from sale for commercial reasons , its potential for neuroprotective effects and its role as an agonist for group III mGlu receptors make it a subject of interest for future research .

properties

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIKTBTNCSGJS-OBLUMXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acpt-I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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